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Compound of Interest

Compound Name: (-)-2-Iodooctane

Cat. No.: B12745701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-

Iodooctane, a chiral haloalkane with applications in organic synthesis and pharmaceutical

research. Due to the limited availability of specific experimental data for the (R)-enantiomer,

this guide presents a consolidated dataset based on available information for the racemic

mixture of 2-iodooctane and closely related analogs. It is important to note that in a standard

achiral solvent, the NMR and IR spectra of the (R) and (S) enantiomers are identical. Similarly,

conventional mass spectrometry does not differentiate between enantiomers.

Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data for (R)-2-Iodooctane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (R)-2-Iodooctane (Solvent: CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~4.15 Sextet 1H ~6.8 H-2

~1.95 Doublet 3H ~6.8 H-1

~1.80 - 1.60 Multiplet 2H - H-3

~1.40 - 1.20 Multiplet 8H -
H-4, H-5, H-6, H-

7

~0.88 Triplet 3H ~7.0 H-8

Note: The chemical shifts and coupling constants are estimated based on data for 2-iodooctane

and analogous iodoalkanes. The multiplicity of the H-2 proton is a sextet due to coupling with

the adjacent methyl and methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for (R)-2-Iodooctane (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~35.0 C-2

~40.5 C-3

~31.7 C-6

~28.9 C-5

~27.5 C-1

~22.6 C-7

~22.5 C-4

~14.0 C-8
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Note: The assignments are based on general trends in the ¹³C NMR spectra of iodoalkanes,

where the carbon bearing the iodine atom is significantly shifted downfield.

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for (R)-2-Iodooctane (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2855 Strong C-H stretching (alkane)

1465 Medium C-H bending (CH₂)

1375 Medium C-H bending (CH₃)

~500 - 600 Strong C-I stretching

Mass Spectrometry (MS)
Table 4: Major Fragments in the Mass Spectrum of (R)-2-Iodooctane

m/z Proposed Fragment

240 [M]⁺ (Molecular Ion)

113 [M - I]⁺

127 [I]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

Note: The fragmentation pattern is characterized by the loss of the iodine atom and subsequent

fragmentation of the alkyl chain.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted based on the specific instrumentation and

laboratory conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12745701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-Iodooctane in approximately

0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12

ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 3-5 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be

necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling should be

employed to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: As (R)-2-Iodooctane is a liquid, a neat spectrum can be obtained by

placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty salt plates should be collected and subtracted from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct injection or after separation by gas chromatography (GC-MS).
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Ionization: Utilize electron impact (EI) ionization.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 30-300).

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose

structures for the observed fragments based on known fragmentation pathways for

haloalkanes.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-2-

Iodooctane.
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Caption: Workflow for the spectroscopic analysis of (R)-2-Iodooctane.

To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-Iodooctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12745701?utm_src=pdf-body-img
https://www.benchchem.com/product/b12745701#spectroscopic-data-nmr-ir-mass-spec-of-r-2-iodooctane
https://www.benchchem.com/product/b12745701#spectroscopic-data-nmr-ir-mass-spec-of-r-2-iodooctane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12745701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b12745701#spectroscopic-data-nmr-ir-mass-spec-of-
r-2-iodooctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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